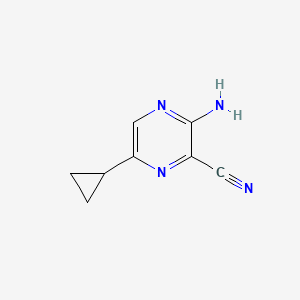
3-Amino-6-cyclopropylpyrazine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-6-cyclopropylpyrazine-2-carbonitrile is an organic compound with a unique structure that includes an amino group, a cyclopropyl group, and a pyrazine ring with a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-cyclopropylpyrazine-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyanopyrazine with cyclopropylamine in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
化学反应分析
Types of Reactions
3-Amino-6-cyclopropylpyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Primary amines.
Substitution: Various substituted pyrazine derivatives.
科学研究应用
3-Amino-6-cyclopropylpyrazine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the production of advanced materials with specific properties.
作用机制
The mechanism of action of 3-Amino-6-cyclopropylpyrazine-2-carbonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl group can enhance the compound’s binding affinity. The carbonitrile group can participate in various chemical reactions, making the compound versatile in its applications.
相似化合物的比较
Similar Compounds
- 3-Amino-6-bromopyrazine-2-carbonitrile
- 2-Amino-3-cyano-5-bromopyrazine
- 3-Amino-6-bromopyrazinecarbonitrile
Uniqueness
3-Amino-6-cyclopropylpyrazine-2-carbonitrile is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic pathways.
属性
CAS 编号 |
17890-83-4 |
|---|---|
分子式 |
C8H8N4 |
分子量 |
160.18 |
IUPAC 名称 |
3-amino-6-cyclopropylpyrazine-2-carbonitrile |
InChI |
InChI=1S/C8H8N4/c9-3-6-8(10)11-4-7(12-6)5-1-2-5/h4-5H,1-2H2,(H2,10,11) |
InChI 键 |
WCVNQQVUTUIGMY-UHFFFAOYSA-N |
SMILES |
C1CC1C2=CN=C(C(=N2)C#N)N |
同义词 |
Pyrazinecarbonitrile, 3-amino-6-cyclopropyl- (8CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















